Home > Products > Building Blocks P113 > Bosutinib monohydrate
Bosutinib monohydrate - 918639-08-4

Bosutinib monohydrate

Catalog Number: EVT-341570
CAS Number: 918639-08-4
Molecular Formula: C26H31Cl2N5O4
Molecular Weight: 548.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosutinib monohydrate, also known as Bosutinib hydrate, is a crystalline form of the tyrosine kinase inhibitor Bosutinib. It is characterized by the presence of one molecule of water (H2O) per molecule of Bosutinib in its crystal lattice. [, ] This hydrate form exhibits enhanced stability compared to anhydrous Bosutinib, making it more suitable for pharmaceutical formulation and storage. [] Bosutinib monohydrate is a subject of significant research interest due to its potential applications in various scientific disciplines, particularly in the field of protein kinase inhibition.

Source and Classification

Bosutinib was developed by Wyeth Pharmaceuticals (now part of Pfizer) and is classified as an antineoplastic agent. It falls under the category of small molecule inhibitors, specifically designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. Its chemical structure allows it to inhibit multiple kinases, making it effective against different forms of leukemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of bosutinib monohydrate involves several steps that typically include the formation of an intermediate compound followed by crystallization to yield the monohydrate form. Various methods have been explored for its synthesis, including:

  1. Solvent Evaporation: This method involves dissolving bosutinib in a suitable solvent and allowing it to crystallize as the solvent evaporates. The choice of solvent can significantly influence the purity and yield of the final product.
  2. Hydration Techniques: Controlled hydration processes can be employed to ensure that water molecules are incorporated into the crystal lattice, resulting in the monohydrate form .
  3. High-Purity Preparations: Recent advancements have focused on using water-alkyl halide mixed solvents to enhance purity and yield during synthesis, leading to more efficient industrial production methods .
Molecular Structure Analysis

Structure and Data

Bosutinib monohydrate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The empirical formula for bosutinib monohydrate is C24H26ClN5O3H2OC_{24}H_{26}ClN_{5}O_{3}\cdot H_{2}O. The presence of a water molecule in its crystalline form contributes to its stability and solubility properties.

The crystal structure has been analyzed using X-ray diffraction techniques, revealing key features such as hydrogen bonding interactions that stabilize the monohydrate form. The solid-state properties are influenced by these interactions, which affect both solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

Bosutinib undergoes various chemical reactions that can affect its stability and efficacy. Key reactions include:

  1. Hydrolysis: In aqueous environments, bosutinib can hydrolyze, which may impact its effectiveness over time.
  2. Dehydration: Under certain conditions, bosutinib monohydrate can lose water molecules, leading to the formation of an anhydrous form, which may exhibit different pharmacokinetic properties .
  3. Drug Interactions: Bosutinib can interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during co-administration with other drugs .
Mechanism of Action

Process and Data

Bosutinib exerts its therapeutic effects primarily through the inhibition of BCR-ABL tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell division and survival in leukemic cells. The mechanism involves:

  1. Binding Affinity: Bosutinib binds to the ATP-binding site of BCR-ABL, effectively blocking its activity.
  2. Inhibition of Other Kinases: In addition to BCR-ABL, bosutinib also inhibits other kinases involved in cancer progression, contributing to its broad-spectrum efficacy against different leukemic phenotypes .

Clinical studies have demonstrated that bosutinib treatment leads to significant reductions in BCR-ABL transcript levels in patients with CML, supporting its role as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Bosutinib monohydrate is typically presented as a white to off-white crystalline powder. Its solubility profile is pH-dependent, showing improved solubility at lower pH levels, which is relevant for oral bioavailability.

Chemical Properties

  • Molecular Weight: Approximately 500 g/mol.
  • Melting Point: Specific melting points vary based on hydration states but generally fall within a defined range conducive for pharmaceutical applications.
  • Stability: The monohydrate form exhibits good stability under controlled conditions but may degrade under extreme temperature or humidity .
Applications

Scientific Uses

Bosutinib monohydrate is primarily used in oncology for treating patients with chronic myeloid leukemia who have shown resistance or intolerance to other therapies. Its ability to inhibit multiple kinases makes it a valuable tool in cancer treatment protocols.

Research continues into optimizing its formulation for better delivery methods and exploring potential uses in other malignancies where similar signaling pathways are involved . Additionally, ongoing studies aim to elucidate its pharmacokinetic properties further and improve patient outcomes through personalized medicine approaches.

Introduction to Bosutinib Monohydrate

Historical Development and Discovery of Bosutinib Monohydrate

Bosutinib (originally designated SKI-606) emerged from systematic structure-activity relationship studies conducted by Wyeth Pharmaceuticals in the early 2000s. Researchers aimed to develop dual Src/Abl kinase inhibitors capable of overcoming limitations observed with first-generation tyrosine kinase inhibitors like imatinib. The compound's discovery stemmed from targeted optimization of the quinoline-carbonitrile scaffold to enhance kinase selectivity and oral bioavailability [1] [4]. Initial preclinical investigations demonstrated potent activity against BCR-ABL-positive leukemia cell lines, with particular efficacy against 16 of 18 imatinib-resistant BCR-ABL mutations (excluding T315I and V299L mutants) [1].

Table 1: Key Milestones in Bosutinib Development

YearDevelopment MilestoneSignificance
2001Initial synthesis by WyethDiscovery of quinoline-carbonitrile core structure
2006-2009Phase I/II clinical trials (Study 200)Established 500mg daily as recommended dose in CML patients resistant/intolerant to prior therapy
2012FDA approval (September 4)Approval for Ph+ CML in chronic, accelerated, or blast phase
2013EMA approval (March 27)European authorization for CML treatment
2014Japan PMDA approvalExpansion to Asian markets

The compound transitioned to Pfizer following its acquisition of Wyeth in 2009. The BELA trial (Bosutinib Efficacy and safety in LeukemiA) compared bosutinib against imatinib in newly diagnosed chronic phase Ph+ CML patients, demonstrating significantly faster cytogenetic responses despite not meeting its primary endpoint of superior complete cytogenetic response at 12 months [2] [4]. This extensive clinical program established bosutinib's therapeutic position for patients with resistance or intolerance to prior tyrosine kinase inhibitors, leading to its 2012 FDA approval under the brand name Bosulif®. Regulatory recognition included orphan drug designations in multiple jurisdictions (United States, Japan, EU) and accelerated approval pathways [5] [7].

Structural Classification Within the Quinoline-Carbonitrile Family

Bosutinib monohydrate (chemical name: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) belongs to the 3-quinolinecarbonitrile structural family. Its molecular formula is C₂₆H₂₉Cl₂N₅O₃·H₂O with a molecular weight of 548.46 g/mol (530.46 g/mol anhydrous equivalent) [7] [10]. The compound features a complex multi-ring system with these critical components:

  • Quinoline core: Provides planar aromatic structure facilitating kinase domain insertion
  • Carbonitrile group (-C≡N): At position 3 enables hydrogen bonding with kinase hinge region
  • Anilino substituent: 2,4-dichloro-5-methoxyphenyl moiety at position 4
  • Alkoxy side chain: 3-(4-methylpiperazin-1-yl)propoxy group at position 7 enhancing solubility
  • Methoxy group: At position 6 influencing electronic distribution

Table 2: Key Functional Groups and Structural Roles

Structural ElementPositionRole in Bioactivity/Properties
Quinoline nucleusCore scaffoldKinase domain insertion and hydrophobic interactions
CarbonitrileC-3Hydrogen bonding with kinase hinge region
Dichloro-anisidineC-4Hydrophobic complementarity with Abl pocket
MethoxyC-6Electron donation and conformational stability
Piperazine-propoxyC-7Solubility enhancement and solvent-mediated interactions
Water moleculeCrystal latticeStabilization of crystal packing through H-bond networks

The monohydrate configuration (Form I) represents the thermodynamically favored solid-state form selected for pharmaceutical development. X-ray diffraction studies reveal extensive hydrogen bonding networks between the water molecule and multiple acceptor sites: the quinoline nitrogen (N1), nitrile nitrogen, and methoxy oxygen atoms [10]. This arrangement satisfies previously unused hydrogen bonding capabilities of bosutinib, explaining its exceptional crystalline stability. The compound exhibits pH-dependent solubility (high solubility below pH 5, reduced above pH 5) and is classified as BCS Class IV due to low permeability despite moderate solubility [7].

Bosutinib displays remarkable solid-form diversity with 23 characterized solvates/hydrates, though the monohydrate demonstrates optimal balance between stability and bioavailability. Computational analyses reveal its superior packing efficiency (density ≈ 1.4 g/cm³) and solvent binding energy (-42 kJ/mol) compared to higher hydrates and solvates, rationalizing its selection for development [10]. The monohydrate maintains structural integrity across pharmaceutical processing conditions, avoiding the complex hydration-dehydration behavior observed in alternative forms like the metastable anhydrate or higher hydrates (heptahydrate).

Role in Targeted Cancer Therapy: BCR-ABL and Src Kinase Inhibition

Bosutinib monohydrate functions as a multi-kinase inhibitor with primary activity against Bcr-Abl and Src family kinases. Its therapeutic efficacy in Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia stems from ATP-competitive inhibition at the kinase domain, disrupting aberrant signaling pathways driving leukemogenesis [1] [3].

Molecular Targeting Profile:

  • BCR-ABL Inhibition: Potently inhibits wild-type BCR-ABL (IC₅₀ ≈ 1.0 nM) and most imatinib-resistant mutants except T315I and V299L [1] [6]. Molecular dynamics simulations reveal bosutinib binds the inactive DFG-out conformation through hydrophobic interactions with P-loop residues and hydrogen bonding with hinge region residues Glu286 and Asp381.
  • Src Family Kinases: Inhibits Src (IC₅₀ = 1.2 nM), Lyn, and Hck with high potency [4] [6]. This dual inhibition disrupts critical signaling cascades including Src-mediated integrin signaling and tumor microenvironment interactions.
  • Secondary Targets: Demonstrates activity against vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptor (PDGFR), and serine/threonine kinases including CK1 and PIM-2 at higher concentrations [4] [6].

Table 3: Kinase Inhibition Profile of Bosutinib Monohydrate

Kinase TargetFamilyIC₅₀ (nM)Biological Consequence
Bcr-AblTyrosine kinase1.0Suppression of leukemogenic signaling
Src (c-Src)Src-family1.2Inhibition of proliferation and metastasis
LynSrc-family0.8Disruption of B-cell signaling
HckSrc-family1.5Myeloid signaling modulation
VEGF-R1VEGFR15.2Anti-angiogenic effects
PDGFR-βPDGFR69.3Modulation of stromal interactions
CK1Ser/Thr kinase28.4Cell cycle regulation

Downstream Signaling Effects:Bosutinib monohydrate binding induces conformational changes that stabilize the inactive kinase state, suppressing autophosphorylation and substrate phosphorylation. This inhibition propagates through critical oncogenic pathways:

  • PI3K/AKT/mTOR: Reduced phosphorylation of AKT (Ser473) and mTOR effectors, decreasing protein synthesis and cell survival signals [6]
  • RAS/RAF/MEK/ERK: Attenuation of ERK1/2 phosphorylation, inhibiting proliferative signaling
  • JAK/STAT: Diminished STAT3/5 phosphorylation, particularly important in blast crisis CML [4]
  • Focal Adhesion Kinase (FAK): Disruption of integrin-mediated adhesion and migration pathways via Src-FAK complex inhibition

In Ph+ leukemia models, bosutinib induces cell cycle arrest at G1 phase through downregulation of cyclin D1/D3 and CDK4/6 complexes, accompanied by increased expression of p27Kip1 cyclin-dependent kinase inhibitor [4]. Unlike first-generation TKIs, bosutinib minimally inhibits c-KIT and PDGFR at therapeutic concentrations, potentially explaining its distinct safety profile [1] [9].

The compound demonstrates synergistic activity when combined with conventional chemotherapeutics (doxorubicin, etoposide) in preclinical solid tumor models, attributed to enhanced apoptosis through potentiated DNA damage responses [6]. This multi-kinase inhibition profile provides mechanistic rationale for ongoing investigations in solid tumors beyond its approved CML indications.

Properties

CAS Number

918639-08-4

Product Name

Bosutinib monohydrate

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate

Molecular Formula

C26H31Cl2N5O4

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2

InChI Key

BXPOSPOKHGNMEP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.